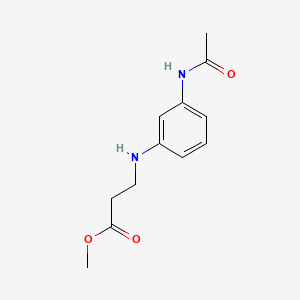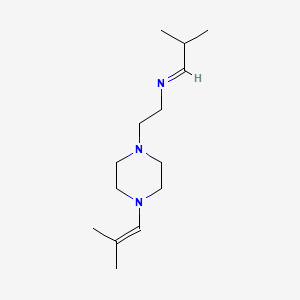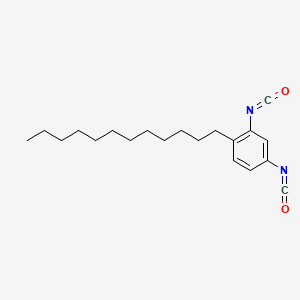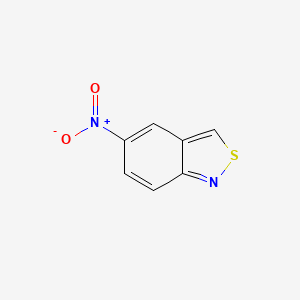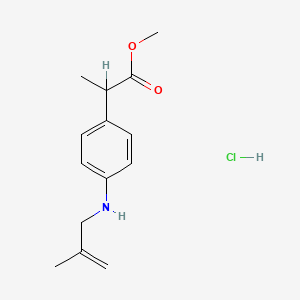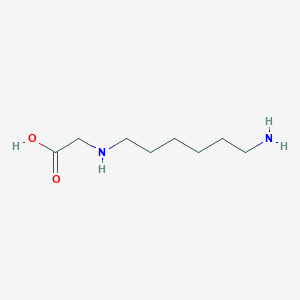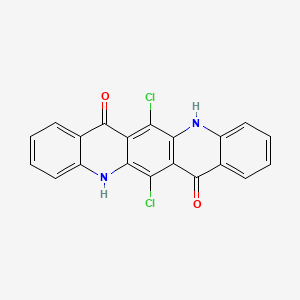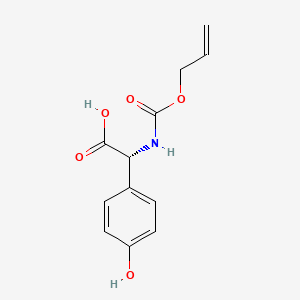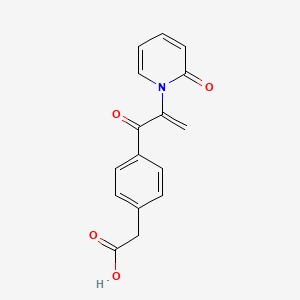![molecular formula C49H55FN8O16 B12676212 (2S)-2-[[(1S)-1-carboxy-5-[[(2S)-2-[[4-[[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[(6-(18F)fluoranylpyridine-3-carbonyl)amino]butanoyl]amino]butanoyl]amino]methyl]benzoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]pentyl]carbamoylamino]pentanedioic acid CAS No. 2093321-19-6](/img/structure/B12676212.png)
(2S)-2-[[(1S)-1-carboxy-5-[[(2S)-2-[[4-[[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[(6-(18F)fluoranylpyridine-3-carbonyl)amino]butanoyl]amino]butanoyl]amino]methyl]benzoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]pentyl]carbamoylamino]pentanedioic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “(2S)-2-[[(1S)-1-carboxy-5-[[(2S)-2-[[4-[[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[(6-(18F)fluoranylpyridine-3-carbonyl)amino]butanoyl]amino]butanoyl]amino]methyl]benzoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]pentyl]carbamoylamino]pentanedioic acid” is a complex organic molecule that features multiple functional groups, including carboxylic acids, amides, and a fluorinated pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring specific reaction conditions. The general synthetic route may include:
Formation of the fluorinated pyridine ring:
Peptide bond formation: The compound contains several peptide bonds, which are formed through the reaction of carboxylic acids with amines. This step may involve the use of coupling reagents such as carbodiimides or phosphonium salts.
Protection and deprotection steps: To prevent unwanted reactions, protective groups may be used during the synthesis. These groups are later removed under specific conditions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of automated peptide synthesizers and large-scale reactors. The process would also need to comply with regulatory standards for the production of pharmaceutical compounds.
化学反应分析
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation and reduction: The carboxylic acid groups can be oxidized to form carbonyl compounds, while the amide groups can be reduced to amines.
Substitution reactions: The fluorinated pyridine ring can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid groups would yield carbonyl compounds, while reduction of the amide groups would yield amines.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for a wide range of chemical modifications.
Biology
In biology, the compound may be used as a probe to study protein-ligand interactions. The fluorinated pyridine ring can be detected using techniques such as nuclear magnetic resonance (NMR) spectroscopy.
Medicine
In medicine, the compound has potential applications as a radiopharmaceutical. The fluorine-18 isotope can be used in positron emission tomography (PET) imaging to diagnose and monitor diseases such as cancer.
Industry
In industry, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
作用机制
The mechanism of action of this compound would depend on its specific application. For example, as a radiopharmaceutical, the compound would target specific tissues or cells in the body, where it would emit positrons that can be detected using PET imaging. The molecular targets and pathways involved would depend on the specific design of the compound and its intended use.
相似化合物的比较
Similar Compounds
(2S)-2-[[(1S)-1-carboxy-5-[[(2S)-2-[[4-[[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[(6-(18F)fluoranylpyridine-3-carbonyl)amino]butanoyl]amino]butanoyl]amino]methyl]benzoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]pentyl]carbamoylamino]pentanedioic acid analogs: These compounds would have similar structures but with slight modifications, such as different substituents on the pyridine ring or variations in the peptide sequence.
Other fluorinated radiopharmaceuticals: Compounds such as fluorodeoxyglucose (FDG) are also used in PET imaging and have similar applications in medicine.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential applications in multiple fields. The presence of the fluorine-18 isotope makes it particularly valuable for use in PET imaging, while its peptide structure allows for interactions with biological molecules.
属性
CAS 编号 |
2093321-19-6 |
|---|---|
分子式 |
C49H55FN8O16 |
分子量 |
1030.0 g/mol |
IUPAC 名称 |
(2S)-2-[[(1S)-1-carboxy-5-[[(2S)-2-[[4-[[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[(6-(18F)fluoranylpyridine-3-carbonyl)amino]butanoyl]amino]butanoyl]amino]methyl]benzoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]pentyl]carbamoylamino]pentanedioic acid |
InChI |
InChI=1S/C49H55FN8O16/c50-38-18-14-32(26-52-38)43(66)54-34(16-20-40(61)62)46(69)55-33(15-19-39(59)60)44(67)53-25-27-8-12-30(13-9-27)42(65)56-37(24-28-10-11-29-5-1-2-6-31(29)23-28)45(68)51-22-4-3-7-35(47(70)71)57-49(74)58-36(48(72)73)17-21-41(63)64/h1-2,5-6,8-14,18,23,26,33-37H,3-4,7,15-17,19-22,24-25H2,(H,51,68)(H,53,67)(H,54,66)(H,55,69)(H,56,65)(H,59,60)(H,61,62)(H,63,64)(H,70,71)(H,72,73)(H2,57,58,74)/t33-,34-,35-,36-,37-/m0/s1/i50-1 |
InChI 键 |
RFFFFGRYVZESLB-CXODGJKXSA-N |
手性 SMILES |
C1=CC=C2C=C(C=CC2=C1)C[C@@H](C(=O)NCCCC[C@@H](C(=O)O)NC(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)C3=CC=C(C=C3)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)C4=CN=C(C=C4)[18F] |
规范 SMILES |
C1=CC=C2C=C(C=CC2=C1)CC(C(=O)NCCCCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C3=CC=C(C=C3)CNC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C4=CN=C(C=C4)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


